molecular formula C11H8F3NO2 B127524 methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate CAS No. 155134-38-6

methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate

Cat. No.: B127524
CAS No.: 155134-38-6
M. Wt: 243.18 g/mol
InChI Key: AGBQKKMHXAYNCD-UHFFFAOYSA-N
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Description

Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate typically involves the introduction of the trifluoromethyl group into the indole framework. One common method is the trifluoromethylation of indole derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst. The reaction conditions often include the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide (CF₃I), potassium permanganate (KMnO₄), lithium aluminum hydride (LiAlH₄), and various alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include trifluoromethylated indole derivatives, carboxylic acids, alcohols, and substituted indoles, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated indoles and carboxylates, such as:

Uniqueness

Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is unique due to the specific position of the trifluoromethyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for the exploration of structure-activity relationships and the development of compounds with tailored properties for specific applications .

Properties

IUPAC Name

methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)7-5-15-9-6(7)3-2-4-8(9)11(12,13)14/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKKMHXAYNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438609
Record name Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155134-38-6
Record name Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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